molecular formula C15H17NO2S2 B2369580 4-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1207022-75-0

4-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

Cat. No. B2369580
CAS RN: 1207022-75-0
M. Wt: 307.43
InChI Key: PYCHZRDQWQDJON-UHFFFAOYSA-N
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Description

4-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide, also known as CP-544326, is a chemical compound that has been studied for its potential therapeutic properties. This compound belongs to the class of sulfonamides and has been shown to have promising effects in scientific research.

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, such as the compound , are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .

Anti-Inflammatory Properties

These compounds have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anti-Psychotic Properties

Thiophene derivatives have also been reported to have anti-psychotic properties . This suggests potential applications in the treatment of psychiatric disorders.

Anti-Cancer Properties

Thiophene derivatives have been shown to have anti-cancer properties . This suggests that they could be used in the development of new cancer treatments.

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests potential applications in the protection of metals from corrosion.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests potential applications in the electronics industry.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives have been used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications in the development of new display technologies.

Free Fatty Acid Receptor 1 (FFAR1) Agonist

A novel free fatty acid receptor 1 (FFAR1) agonist has been synthesized and evaluated in vitro . This suggests potential applications in the treatment of metabolic disorders.

Mechanism of Action

Target of Action

Thiophene-based analogs, however, have been shown to have a wide range of biological effects , suggesting that this compound may interact with multiple targets.

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The compound’s interaction with its targets likely results in changes to cellular processes, leading to these observed effects.

Biochemical Pathways

Given the wide range of biological activities associated with thiophene derivatives , it is likely that this compound affects multiple pathways

Result of Action

Thiophene derivatives have been associated with a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . These effects suggest that the compound may have broad-ranging impacts on cellular function and health.

properties

IUPAC Name

4-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c1-12-4-6-13(7-5-12)20(17,18)16-11-15(8-9-15)14-3-2-10-19-14/h2-7,10,16H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCHZRDQWQDJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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